molecular formula C19H13N3O B11784526 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide

Cat. No.: B11784526
M. Wt: 299.3 g/mol
InChI Key: TYOZSHGHKLYXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indolo[3,2-b]carbazole family, which is characterized by a fused ring system that includes both indole and carbazole moieties. The presence of these moieties contributes to the compound’s stability and reactivity, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide typically involves a multi-step process. One common method includes the condensation of indole with aromatic aldehydes, followed by cyclization and functional group modifications. For instance, hydroiodic acid can be used as a catalyst for the condensation reaction, and iodine as an oxidizing agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Iodine in the presence of a base.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenated reagents under acidic or basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for the TCDD (Ah) receptor, influencing gene expression and cellular responses. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is unique due to the presence of the carboxamide group, which enhances its reactivity and potential for hydrogen bonding. This functional group also contributes to its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole-12-carboxamide

InChI

InChI=1S/C19H13N3O/c20-19(23)17-16-11-6-2-4-8-14(11)21-15(16)9-12-10-5-1-3-7-13(10)22-18(12)17/h1-9,21-22H,(H2,20,23)

InChI Key

TYOZSHGHKLYXOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.